3,5-Dimethylisoxazol-4-amine hydrochloride
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Overview
Description
3,5-Dimethylisoxazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethylisoxazol-4-amine hydrochloride is BRD4 , a protein that plays a crucial role in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity
Result of Action
It has been suggested that the compound has significant anti-proliferative activity against certain types of cancer cells . This suggests that it may induce changes that inhibit cell growth and division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylisoxazol-4-amine hydrochloride typically involves the reaction of 3,5-dimethylisoxazole with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylisoxazol-4-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3,5-Dimethylisoxazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: The parent compound, which lacks the amine group.
4-Amino-3,5-dimethylisoxazole: A similar compound with an amino group at the 4-position.
3,5-Dimethylisoxazol-4-amine: The non-hydrochloride form of the compound.
Uniqueness
3,5-Dimethylisoxazol-4-amine hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHGKNGSDHSLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660026 |
Source
|
Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127107-28-2 |
Source
|
Record name | 4-Isoxazolamine, 3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127107-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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